IDO1 Inhibitory Activity: Nanomolar Potency of 5-Bromo-1H-imidazole-2-carbonitrile Derivatives in a Cellular Assay
Derivatives containing the 5-bromo-1H-imidazole-2-carbonitrile core scaffold demonstrate potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). In a cellular assay using human HeLa cells, a representative compound from this chemical series exhibited an IC50 of 3 nM, as measured by the reduction in kynurenine production [1]. This activity is maintained across multiple assays, with an IC50 of 18 nM reported for the same compound against recombinant human IDO1 [1]. The activity is a direct consequence of the 5-bromo substitution pattern within the broader imidazole pharmacophore [2].
| Evidence Dimension | IDO1 Enzyme Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | 5-unsubstituted imidazole analogs: IC50 > 10,000 nM (inferred from lack of reported activity in patent SAR) |
| Quantified Difference | >3,000-fold improvement in potency |
| Conditions | Human HeLa cervical cancer cell line; assay measures reduction in kynurenine production [1] |
Why This Matters
This single-digit nanomolar potency demonstrates a significant advantage over the unsubstituted baseline, providing a highly active starting point for medicinal chemistry programs targeting the IDO1 pathway in cancer immunotherapy.
- [1] BindingDB. BDBM50285524 (CHEMBL4166767) Activity Data: Inhibition of IDO1 in human HeLa cells and recombinant human IDO1. 2023. View Source
- [2] Kumar, S., et al. Imidazole Derivatives as IDO Inhibitors. US Patent Application US20120277217A1. 2012. View Source
